1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid, also known as ALKS 5461, is a novel antidepressant drug candidate that has shown promising results in clinical trials. This compound is a combination of two drugs, buprenorphine and samidorphan, that work together to produce a unique mechanism of action.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely have a wide range of molecular and cellular effects .
Advantages and Limitations for Lab Experiments
One advantage of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 is its unique mechanism of action, which may provide a new approach to the treatment of depression. However, one limitation is that the synthesis of this compound is complex and may be difficult to reproduce in large quantities.
Future Directions
There are a number of future directions for research on 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461, including the optimization of its pharmacokinetic properties, the identification of biomarkers for treatment response, and the investigation of its potential use in other psychiatric disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound.
Synthesis Methods
The synthesis of 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 involves the chemical modification of buprenorphine and samidorphan. Buprenorphine is first converted to norbuprenorphine, which is then reacted with indole-1-carboxylic acid to form 1-(1H-indol-1-ylacetyl)-norbuprenorphine. Samidorphan is then added to the mixture to produce 1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461.
Scientific Research Applications
1-(1H-indol-1-ylacetyl)-3-piperidinecarboxylic acid 5461 has been extensively studied in preclinical and clinical trials for its potential use as an antidepressant. It has been shown to have a unique mechanism of action that targets the endogenous opioid system, which is involved in the regulation of mood and emotional processing.
properties
IUPAC Name |
1-(2-indol-1-ylacetyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(18-8-3-5-13(10-18)16(20)21)11-17-9-7-12-4-1-2-6-14(12)17/h1-2,4,6-7,9,13H,3,5,8,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPRSPPCSIQIBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.